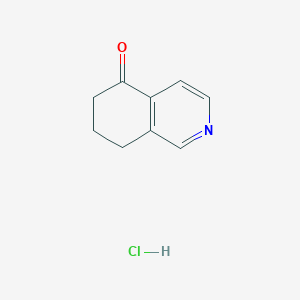![molecular formula C15H21N5O2 B171940 tert-butyl 4-(1H-imidazo[4,5-c]pyridin-4-yl)piperazine-1-carboxylate CAS No. 121370-68-1](/img/structure/B171940.png)
tert-butyl 4-(1H-imidazo[4,5-c]pyridin-4-yl)piperazine-1-carboxylate
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
tert-Butyl 4-(3H-imidazo[4,5-c]pyridin-4-yl)piperazine-1-carboxylate: is a synthetic organic compound that belongs to the class of imidazopyridines. This compound is characterized by its unique structure, which includes an imidazo[4,5-c]pyridine ring fused to a piperazine moiety, with a tert-butyl ester group attached to the piperazine nitrogen. This compound is of interest in various fields of scientific research due to its potential biological activities and applications.
准备方法
The synthesis of tert-butyl 4-(1H-imidazo[4,5-c]pyridin-4-yl)piperazine-1-carboxylate typically involves multiple steps, starting from commercially available starting materials. One common synthetic route involves the following steps:
Formation of the Imidazo[4,5-c]pyridine Ring: This step involves the cyclization of appropriate precursors to form the imidazo[4,5-c]pyridine core.
Introduction of the Piperazine Moiety: The imidazo[4,5-c]pyridine core is then reacted with piperazine to introduce the piperazine ring.
Attachment of the tert-Butyl Ester Group: The final step involves the esterification of the piperazine nitrogen with tert-butyl chloroformate or a similar reagent to form the tert-butyl ester.
Industrial production methods for this compound may involve optimization of these steps to improve yield and purity, as well as the use of scalable reaction conditions and purification techniques.
化学反应分析
tert-Butyl 4-(3H-imidazo[4,5-c]pyridin-4-yl)piperazine-1-carboxylate can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using common oxidizing agents such as hydrogen peroxide or potassium permanganate.
Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride.
Substitution: The compound can undergo nucleophilic or electrophilic substitution reactions, depending on the reagents and conditions used.
The major products formed from these reactions depend on the specific conditions and reagents used, and can include a variety of substituted imidazo[4,5-c]pyridine derivatives.
科学研究应用
tert-Butyl 4-(3H-imidazo[4,5-c]pyridin-4-yl)piperazine-1-carboxylate has several scientific research applications, including:
Chemistry: The compound is used as a building block in the synthesis of more complex molecules.
Biology: The compound has potential biological activities, including antimicrobial, antiviral, and anticancer properties.
Medicine: Research is ongoing to explore the compound’s potential as a drug candidate for various diseases.
Industry: The compound is used in the development of new materials and chemical products.
作用机制
The mechanism of action of tert-butyl 4-(1H-imidazo[4,5-c]pyridin-4-yl)piperazine-1-carboxylate involves its interaction with specific molecular targets in biological systems. The compound can bind to enzymes, receptors, or other proteins, leading to modulation of their activity. This can result in various biological effects, such as inhibition of enzyme activity, activation of signaling pathways, or disruption of cellular processes .
相似化合物的比较
tert-Butyl 4-(3H-imidazo[4,5-c]pyridin-4-yl)piperazine-1-carboxylate can be compared with other similar compounds, such as:
tert-Butyl 4-(2-chloro-3H-imidazo[4,5-b]pyridin-3-yl)piperidine-1-carboxylate: This compound has a similar imidazo[4,5-b]pyridine core but differs in the substitution pattern and the presence of a piperidine ring instead of a piperazine ring.
tert-Butyl 4-(5-chloro-1H-pyrrolo[2,3-b]pyridin-4-yl)piperazine-1-carboxylate: This compound features a pyrrolo[2,3-b]pyridine core and a piperazine ring, with a chloro substituent at the 5-position.
tert-Butyl 4-(6-chloropyrazin-2-yl)piperidine-1-carboxylate: This compound contains a pyrazine ring and a piperidine ring, with a chloro substituent at the 6-position.
The uniqueness of tert-butyl 4-(1H-imidazo[4,5-c]pyridin-4-yl)piperazine-1-carboxylate lies in its specific substitution pattern and the presence of both an imidazo[4,5-c]pyridine core and a piperazine ring, which contribute to its distinct chemical and biological properties.
属性
CAS 编号 |
121370-68-1 |
|---|---|
分子式 |
C15H21N5O2 |
分子量 |
303.36 g/mol |
IUPAC 名称 |
tert-butyl 4-(1H-imidazo[4,5-c]pyridin-4-yl)piperazine-1-carboxylate |
InChI |
InChI=1S/C15H21N5O2/c1-15(2,3)22-14(21)20-8-6-19(7-9-20)13-12-11(4-5-16-13)17-10-18-12/h4-5,10H,6-9H2,1-3H3,(H,17,18) |
InChI 键 |
BAZCPVIVPBAEQK-UHFFFAOYSA-N |
SMILES |
CC(C)(C)OC(=O)N1CCN(CC1)C2=NC=CC3=C2N=CN3 |
规范 SMILES |
CC(C)(C)OC(=O)N1CCN(CC1)C2=NC=CC3=C2N=CN3 |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。




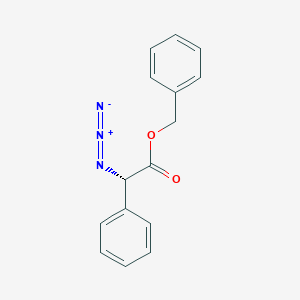
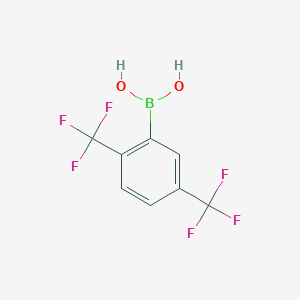
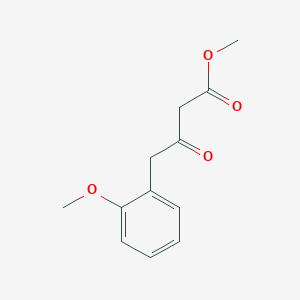

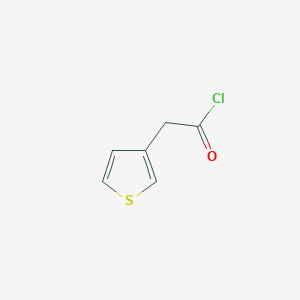


![6H-Purin-6-one, 2-aMino-1,9-dihydro-9-[[1-(hydroxyMethyl)-2-(phenylMethoxy)ethoxy]Methyl]-](/img/structure/B171880.png)
![3-(2-Bromoethyl)oxazolo[4,5-b]pyridin-2(3H)-one](/img/structure/B171881.png)


